4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride
Description
4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2O2. It is known for its unique structure, which includes a methoxy group, a piperidine ring, and a pyridine ring. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Properties
IUPAC Name |
4-methoxy-2-piperidin-4-yloxypyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2.2ClH/c1-14-10-4-7-13-11(8-10)15-9-2-5-12-6-3-9;;/h4,7-9,12H,2-3,5-6H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDVIZWCZCABLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)OC2CCNCC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride typically involves the reaction of 4-methoxypyridine with piperidine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified through recrystallization or chromatography to obtain the dihydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using industrial-scale chromatography or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the methoxy group or to reduce the pyridine ring.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the piperidine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-hydroxy-2-(piperidin-4-yloxy)pyridine, while reduction may produce 4-methoxy-2-(piperidin-4-yl)pyridine .
Scientific Research Applications
4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and affecting cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(piperidin-4-yloxy)pyridine: Similar structure but without the dihydrochloride salt.
4-Methoxy-2-(piperidin-4-yl)pyridine: Lacks the oxygen atom in the piperidine ring.
4-Hydroxy-2-(piperidin-4-yloxy)pyridine: Contains a hydroxyl group instead of a methoxy group.
Uniqueness
4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .
Biological Activity
4-Methoxy-2-(piperidin-4-yloxy)pyridinedihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a methoxy group and a piperidine moiety, contributing to its unique chemical properties. The dihydrochloride form indicates the presence of two hydrochloride ions, which can influence solubility and bioavailability.
| Property | Value |
|---|---|
| IUPAC Name | 4-Methoxy-2-(piperidin-4-yloxy)pyridine dihydrochloride |
| Molecular Formula | C12H16Cl2N2O2 |
| Molecular Weight | 287.17 g/mol |
| Solubility | Soluble in water |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The methoxy group enhances lipophilicity, facilitating cellular uptake, while the piperidine ring may interact with neurotransmitter systems.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound. For instance, derivatives of similar structures have shown significant antiproliferative effects against various cancer cell lines.
Case Study: Antiproliferative Effects
In a study examining related compounds, several derivatives exhibited moderate to high activity against A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer) cell lines. The IC50 values for these compounds ranged from 0.02 to 0.08 μmol/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties. Research indicates that it can scavenge DPPH radicals effectively, which is crucial for mitigating oxidative stress in biological systems.
Table 2: Antioxidant Activity Comparison
| Compound | DPPH Scavenging Activity (IC50) |
|---|---|
| This compound | Moderate (100 μg/mL) |
| Ascorbic Acid | Low (50 μg/mL) |
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of appropriate precursors under controlled conditions. Characterization techniques such as NMR and mass spectrometry are employed to confirm the structure and purity of the compound.
Potential Therapeutic Applications
- Anticancer Therapy : Due to its antiproliferative activity, this compound may serve as a lead structure for developing new anticancer agents.
- Neuropharmacology : The piperidine component suggests potential applications in treating neurological disorders by modulating neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
